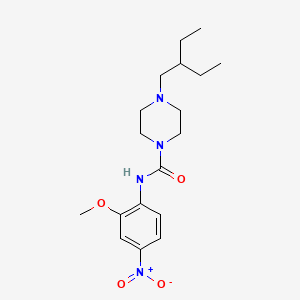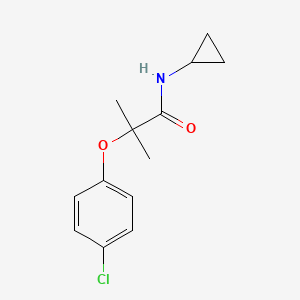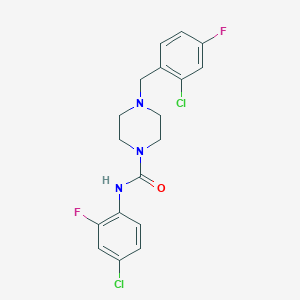![molecular formula C20H25NO2 B4793942 N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Descripción general
Descripción
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide, commonly known as DMC or Dibenzoylmethane, is a natural compound found in various plants, including turmeric and licorice. It has gained attention in recent years due to its potential therapeutic properties and various research applications.
Aplicaciones Científicas De Investigación
DMC has been studied extensively for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that DMC can inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMC has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of DMC is not fully understood, but it is believed to act on multiple cellular pathways. One proposed mechanism is that DMC inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer cell growth. DMC has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects
DMC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMC can reduce the production of inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that DMC can reduce tumor growth and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMC in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is its instability under certain conditions, such as high temperatures and acidic environments.
Direcciones Futuras
There are several future directions for DMC research. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the mechanism of action of DMC and its effects on various cellular pathways. Furthermore, the development of DMC analogs with improved stability and potency could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, DMC is a natural compound with potential therapeutic properties that has been extensively studied in recent years. Its synthesis method is simple and cost-effective, and it has been shown to have various scientific research applications, including cancer treatment, anti-inflammatory, antioxidant, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and to develop new therapeutic agents based on DMC.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-5-6-15(2)19(13-14)16(3)21-20(22)12-9-17-7-10-18(23-4)11-8-17/h5-8,10-11,13,16H,9,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSGAOWSRGQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4793865.png)


![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)
![5-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4793922.png)




![N-(2,6-diethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4793961.png)

![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)
![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)